(5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate (5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18712767
InChI: InChI=1S/C17H22N2O5/c1-11-9-14(10-12-5-7-13(8-6-12)19(22)23)18(15(11)20)16(21)24-17(2,3)4/h5-8,11,14H,9-10H2,1-4H3/t11?,14-/m1/s1
SMILES:
Molecular Formula: C17H22N2O5
Molecular Weight: 334.4 g/mol

(5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18712767

Molecular Formula: C17H22N2O5

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

(5R)-Tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate -

Specification

Molecular Formula C17H22N2O5
Molecular Weight 334.4 g/mol
IUPAC Name tert-butyl (5R)-3-methyl-5-[(4-nitrophenyl)methyl]-2-oxopyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H22N2O5/c1-11-9-14(10-12-5-7-13(8-6-12)19(22)23)18(15(11)20)16(21)24-17(2,3)4/h5-8,11,14H,9-10H2,1-4H3/t11?,14-/m1/s1
Standard InChI Key NXMKCEKENYJMMR-SBXXRYSUSA-N
Isomeric SMILES CC1C[C@@H](N(C1=O)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC1CC(N(C1=O)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural Characteristics and Stereochemical Configuration

The molecular architecture of (5R)-tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate (CAS 1817736-01-8) is defined by its pyrrolidine ring, a five-membered lactam featuring a ketone group at position 2. The tert-butyl carbamate moiety at position 1 and the 4-nitrobenzyl group at position 5 introduce steric bulk and electronic heterogeneity, respectively . The (5R) stereochemical designation indicates the absolute configuration of the chiral center at carbon 5, which is critical for its biological activity and synthetic reproducibility.

Molecular Formula and Weight

  • Molecular Formula: C17H22N2O5\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{5}

  • Molecular Weight: 334.37 g/mol .

Functional Group Analysis

  • tert-Butyl Carbamate (Boc): Serves as a protective group for amines, enhancing solubility and stability during synthesis .

  • 4-Nitrobenzyl Group: Introduces electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .

  • Oxopyrrolidine Ring: The lactam structure confers rigidity and hydrogen-bonding capacity, critical for receptor interactions .

Synthesis and Manufacturing Processes

The synthesis of (5R)-tert-butyl 3-methyl-5-(4-nitrobenzyl)-2-oxopyrrolidine-1-carboxylate involves multi-step organic transformations, emphasizing stereoselectivity and functional group compatibility.

Reductive Amination and Cyclization

A patent by US8247415B2 outlines a method for analogous pyrrolidine derivatives using reductive amination. For the target compound, this likely involves:

  • Condensation: Reaction of 4-nitrobenzylamine with a γ-keto ester to form an imine intermediate.

  • Reduction: Catalytic hydrogenation (e.g., Pd/C\text{Pd/C}) to yield the pyrrolidine ring .

  • Boc Protection: Treatment with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base (e.g., DMAP) .

Stereochemical Control

Kinetic resolution techniques, as described in RSC publications, ensure the (5R) configuration. Parallel kinetic resolution using chiral catalysts (e.g., Ru-BINAP complexes) achieves enantiomeric excess >98% .

Industrial-Scale Production

MolCore BioPharmatech reports manufacturing the compound at ≥97% purity under ISO-certified conditions. Critical parameters include:

  • Temperature: 0–5°C during Boc protection to minimize side reactions.

  • Catalyst Loading: 5 mol% Pd/C for efficient hydrogenation .

Table 1: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
Imine FormationEthanol, 25°C, 12h8590
Reductive CyclizationH2\text{H}_2 (1 atm), Pd/C7895
Boc Protection(Boc)2O\text{(Boc)}_2\text{O}, DMAP9297

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in dichloromethane and THF; sparingly soluble in water (0.1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres at −20°C; degrades upon prolonged exposure to light or moisture .

Spectroscopic Data

  • IR (KBr): νmax\nu_{\text{max}} 1720 cm⁻¹ (C=O, Boc), 1520 cm⁻¹ (NO₂ asymmetric stretch) .

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 1.42 (s, 9H, Boc), 2.35 (m, 2H, pyrrolidine H3), 3.12 (dd, J=13.2J = 13.2 Hz, H5), 7.52 (d, J=8.4J = 8.4 Hz, ArH) .

Applications in Pharmaceutical Development

Intermediate for β3 Adrenergic Receptor Agonists

The compound serves as a precursor to hydroxymethyl pyrrolidines, which exhibit potent β3 adrenergic activity for treating overactive bladder and metabolic disorders . Structural analogs from US8247415B2 demonstrate EC₅₀ values <10 nM in cAMP assays, underscoring the importance of the (5R) configuration .

Antimicrobial and Antiviral Research

Derivatives with modified benzyl groups (e.g., 4-aminobenzyl) show inhibitory activity against viral proteases, though data specific to the nitro variant remain limited .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

CompoundCore StructureFunctional GroupsBiological Activity
Target CompoundPyrrolidoneBoc, 4-Nitrobenzylβ3 Agonist Intermediate
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate PiperidoneBoc, MethylKinase Inhibitor Intermediate
Methyl (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylate CyclopentaneAmino, tert-ButylChiral Building Block

Future Research Directions

  • Pharmacological Profiling: Evaluate direct bioactivity of the nitrobenzyl derivative.

  • Synthetic Optimization: Develop continuous-flow methods to enhance yield and reduce Pd catalyst loadings.

  • Stability Studies: Investigate degradation pathways under accelerated conditions (40°C/75% RH).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator